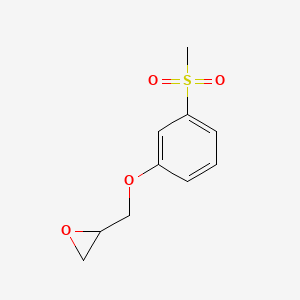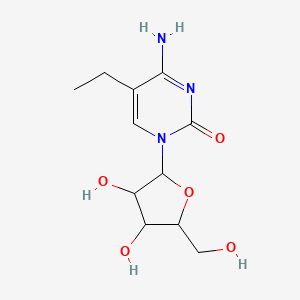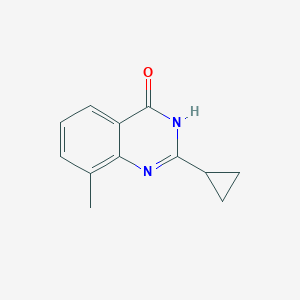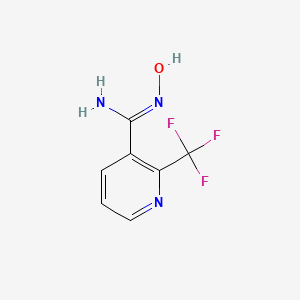
2-((3-(Methylsulfonyl)phenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is a chemical compound with a unique structure that includes an oxirane ring and a methylsulfonyl group attached to a phenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- typically involves the reaction of 3-(methylsulfonyl)phenol with an appropriate epoxide precursor. One common method is the reaction of 3-(methylsulfonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The methylsulfonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. Molecular targets and pathways include interactions with enzymes and other biological macromolecules, where the compound can act as an inhibitor or substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: Similar in structure but lacks the methylsulfonyl group.
Oxirane, [(2-methylphenoxy)methyl]-: Contains a phenoxy group but with different substituents.
2-((3-(methylsulfonyl)phenoxy)methyl)oxirane: A closely related compound with similar functional groups.
Uniqueness
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is unique due to the presence of both the oxirane ring and the methylsulfonyl group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C10H12O4S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-[(3-methylsulfonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-3-8(5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
IUUZMZHMHDVICT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)


![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)

![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)


